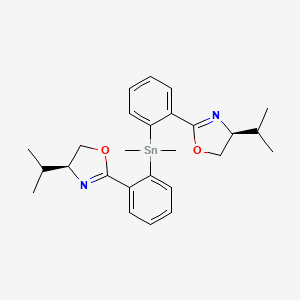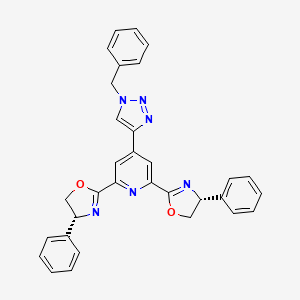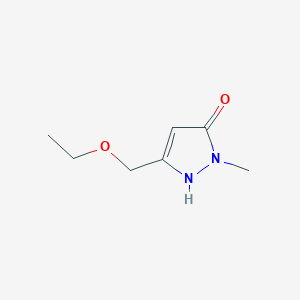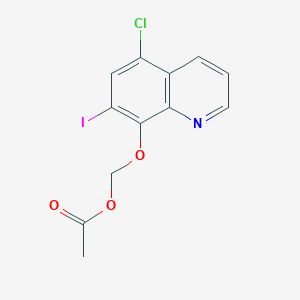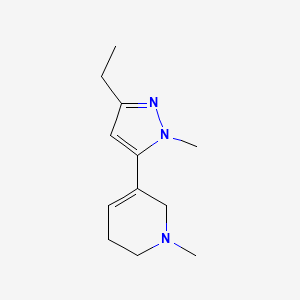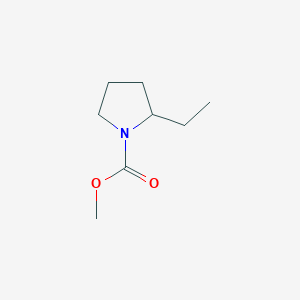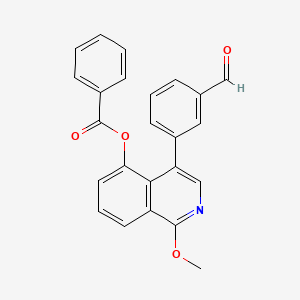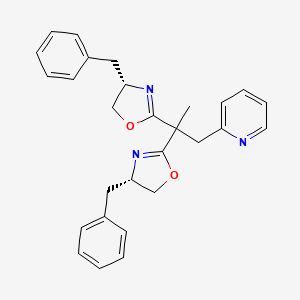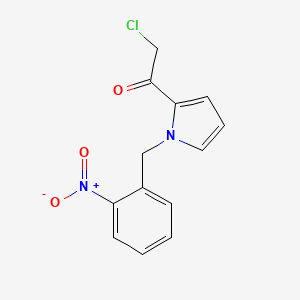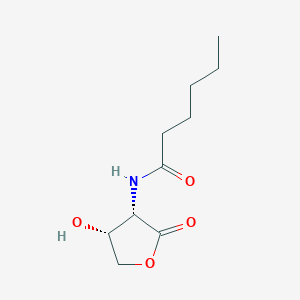![molecular formula C12H17NO2 B12889683 [5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol CAS No. 89724-37-8](/img/structure/B12889683.png)
[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol is a complex organic compound characterized by its unique structure, which includes an oxazole ring and a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol typically involves the formation of the oxazole ring followed by the introduction of the cyclohexene moiety. One common synthetic route includes the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazole ring. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include rigorous purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced heterocycles, and substituted oxazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of oxazole derivatives with biological macromolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The oxazole ring is a common motif in many bioactive compounds, and derivatives of (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol may exhibit interesting pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to proteins or nucleic acids. The cyclohexene moiety adds hydrophobic character, potentially affecting the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole: Lacks the hydroxyl group, making it less polar.
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)ethanol: Has an ethyl group instead of a hydroxyl group, affecting its reactivity and solubility.
(5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)amine: Contains an amine group, which can participate in different types of chemical reactions.
Uniqueness
The presence of both the oxazole ring and the cyclohexene moiety in (5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazol-4-yl)methanol makes it unique. This combination of structural features imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
89724-37-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
[5-methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H17NO2/c1-9-10(8-14)13-11(15-9)12(2)6-4-3-5-7-12/h3-4,14H,5-8H2,1-2H3 |
InChI Key |
PTYHASXSWHMTML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2(CCC=CC2)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
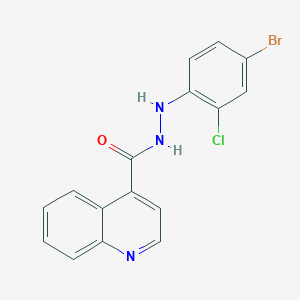
![4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12889631.png)
